molecular formula C21H14F4N2O3S B11346453 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11346453
M. Wt: 450.4 g/mol
InChI Key: BSFTWZDVHUMVLT-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, a fluorine atom, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the trifluoromethylphenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Final acetamide formation: The acetamide group is introduced through amidation reactions, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[c,e][1,2]thiazine derivatives.

Biology

Biologically, it may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets due to the presence of fluorine and trifluoromethyl groups.

Medicine

In medicine, researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties, given its structural similarity to other bioactive molecules.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(4-(trifluoromethyl)phenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H14F4N2O3S

Molecular Weight

450.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H14F4N2O3S/c22-14-7-10-18-17(11-14)16-3-1-2-4-19(16)31(29,30)27(18)12-20(28)26-15-8-5-13(6-9-15)21(23,24)25/h1-11H,12H2,(H,26,28)

InChI Key

BSFTWZDVHUMVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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